Precise Pt-Pt Intrachain Distance of 3.321 Å via Neutron Diffraction: The Structural Basis for Electronic Properties
Barium tetracyanoplatinate(II) tetrahydrate exhibits a precise Pt-Pt intrachain spacing of 3.321 Å, as determined by single-crystal neutron diffraction at 298 K [1]. This distance is fundamental to the compound's quasi-one-dimensional electronic behavior, as it directly influences the overlap of Pt 5dz² orbitals along the stacking axis. In comparison, the anhydrous rubidium analog Rb₂[Pt(CN)₄] crystallizes with significantly different unit cell parameters (a = 11.1432 Å, b = 7.4382 Å, c = 11.1896 Å in space group Imma), reflecting a distinct stacking architecture [2]. The 3.321 Å Pt-Pt distance in the barium salt is a non-adjustable structural constant that determines its characteristic optical absorption edge and luminescence emission.
| Evidence Dimension | Pt-Pt intrachain spacing (R) |
|---|---|
| Target Compound Data | 3.321 Å |
| Comparator Or Baseline | Rb₂[Pt(CN)₄] (anhydrous): unit cell a = 11.1432 Å, b = 7.4382 Å, c = 11.1896 Å; Mg[Pt(CN)₄] (hydrated): Pt-Pt = 3.16 Å at ambient pressure |
| Quantified Difference | Ba salt Pt-Pt spacing is 5.1% longer than Mg salt (3.321 Å vs 3.16 Å); Rb salt adopts entirely different space group |
| Conditions | Single-crystal neutron diffraction, 298 K, tetragonal system, space group P4/mcc, a = 7.788(1) Å, c = 6.975(1) Å |
Why This Matters
The Pt-Pt distance directly controls the electronic band structure; substitution with Mg or Rb salts yields fundamentally different orbital overlap and optical properties.
- [1] Maffly, R. L.; Johnson, P. L.; Williams, J. M. Structural Studies of Precursor and Partially Oxidized Conducting Complexes. III. A Neutron Diffraction Study of Barium Tetracyanoplatinate(II) Tetrahydrate. Acta Crystallographica Section B 1977, 33 (3), 884–887. doi:10.1107/s0567740877004865. View Source
- [2] Crystal Structure Elucidation of Anhydrous Rb₂[Pt(CN)₄] from X-Ray Powder Diffraction Data. View Source
